6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The initial step often includes the formation of the triazino-benzoxazepine core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl and pentylsulfanyl groups via substitution reactions under controlled conditions. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and methoxy-substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using halogenated reagents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other tricyclic compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H24N4O2S/c1-3-4-7-14-29-22-24-21-19(25-26-22)17-8-5-6-9-18(17)23-20(28-21)15-10-12-16(27-2)13-11-15/h5-6,8-13,20,23H,3-4,7,14H2,1-2H3 |
InChI Key |
OULZSNYRXSLCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC)N=N1 |
Origin of Product |
United States |
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